molecular formula C10H12ClN3O2 B8723516 4-chloro-N-[(ethylcarbamoyl)amino]benzamide

4-chloro-N-[(ethylcarbamoyl)amino]benzamide

Cat. No. B8723516
M. Wt: 241.67 g/mol
InChI Key: UZEZDSQZNDVULK-UHFFFAOYSA-N
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Patent
US05436252

Procedure details

A stirred suspension of 4-chlorobenzoic acid, hydrazide (17.1 g, 1.00×10-1 mole), and THF (425 ml) was warmed until homogeneous, at which time ethyl isocyanate (8.7 ml, 1.1×10-1 mole) was added via syringe. A precipitate soon formed. After stirring overnight the reaction was diluted with Et2O and the precipitate was collected by filtration affording a colorless powder: 23.7 g (98%). Crystallization from ethanol gave a colorless solid: 21.4 g (88%), Mp 237°-239° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C1COCC1.[CH2:17]([N:19]=[C:20]=[O:21])[CH3:18]>CCOCC>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH:9][C:20]([NH:19][CH2:17][CH3:18])=[O:21])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Name
Quantity
425 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via syringe
CUSTOM
Type
CUSTOM
Details
A precipitate soon formed
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
affording a colorless powder
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave a colorless solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C(=O)NNC(=O)NCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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